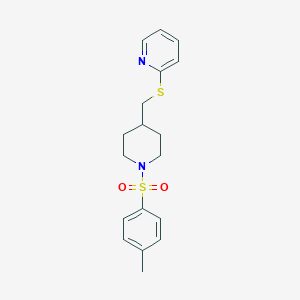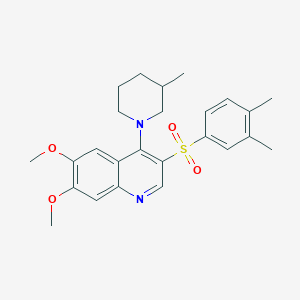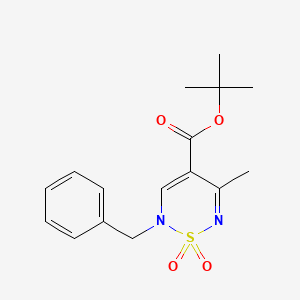
2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine, also known as TMT, is an organic compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry :
- Derivatives of pyridine, similar to 2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine, are used as ligands in coordination chemistry. Such compounds have been highlighted for their potential in creating luminescent lanthanide compounds for biological sensing, and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Phosphine-Catalyzed Annulation :
- Research demonstrates the use of related pyridine compounds in phosphine-catalyzed [4 + 2] annulation processes. This method facilitates the synthesis of highly functionalized tetrahydropyridines, expanding the scope of pyridine chemistry (Zhu, Lan, & Kwon, 2003).
Synthesis of Substituted 2-Aminopyridines :
- Techniques for synthesizing heavily substituted 2-aminopyridines, which are structurally similar to 2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine, have been developed. This involves the displacement of a methylsulfinyl group, highlighting the versatility of the pyridine ring in synthetic chemistry (Teague, 2008).
Molecular Docking and Biological Screening :
- Novel pyridine and fused pyridine derivatives have been synthesized for in silico molecular docking screenings. Such compounds, including those structurally related to 2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine, show potential in biological applications due to their binding energies on target proteins and antimicrobial and antioxidant activities (Flefel et al., 2018).
Titanium Complexes with Aminopyridinato Ligands :
- Studies on titanium complexes containing aminopyridinato ligands, which are closely related to the pyridine structure of interest, have been conducted. These complexes present unique nitrogen coordination and are significant for understanding the coordination chemistry of titanium (Kempe & Arndt, 1996).
Pyridine-Based Frustrated Lewis Pairs :
- Research into pyridine-based frustrated Lewis pairs, involving derivatives similar to 2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine, has opened up new possibilities in the field of organometallic chemistry. Such compounds demonstrate unique reactivity towards hydrogen, organic solvents, and carbon dioxide (Körte et al., 2015).
Water Oxidation Catalysts :
- Pyridine ligands have been employed in the synthesis of dinuclear Ru complexes for water oxidation. The structural and electronic properties of these complexes are influenced by the pyridine moiety, suggesting potential applications in catalysis and green chemistry (Zong & Thummel, 2005).
Antibacterial Activity of Pyridine Derivatives :
- The antibacterial activity of novel pyridine derivatives, including structures related to 2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine, has been investigated. These compounds have shown efficacy against various bacteria, highlighting their potential in medicinal chemistry and drug development (Bogdanowicz et al., 2013).
Eigenschaften
IUPAC Name |
2-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-15-5-7-17(8-6-15)24(21,22)20-12-9-16(10-13-20)14-23-18-4-2-3-11-19-18/h2-8,11,16H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXGZWLLDLDQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal](/img/structure/B2983074.png)


![4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2983080.png)


![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2983090.png)

![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)
![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)